
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Overview
Description
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (CAS: 122555-91-3; hydrobromide salt: 149353-23-1), commonly abbreviated as DO3A-t-Bu, is a macrocyclic ligand derived from cyclen (1,4,7,10-tetraazacyclododecane). It features three tert-butyl ester-protected acetate arms and one unsubstituted nitrogen atom at the 10th position of the cyclen ring . This compound serves as a critical precursor for synthesizing metal chelators used in biomedical applications, particularly in magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DO3A-t-Bu-ester typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. This reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of cyclen attack the carbon atoms of tert-butyl bromoacetate, forming the desired product .
Industrial Production Methods
In industrial settings, the production of DO3A-t-Bu-ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DO3A-t-Bu-ester undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution.
Deprotection Reactions: The tert-butyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution: Various functionalized derivatives of DO3A.
Deprotection: 1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid).
Scientific Research Applications
Medical Imaging
One of the most significant applications of Tri-tert-butyl DOTA is as a chelating agent for metal ions used in magnetic resonance imaging (MRI) and positron emission tomography (PET) . Its ability to form stable complexes with metals like gadolinium (Gd) enhances the contrast in MRI scans.
Case Study : A study by De León-Rodríguez and Kovacs (2008) demonstrated the efficacy of DOTA-conjugates in improving the imaging quality of MRI by utilizing Gd-DOTA complexes, which provided high stability and low toxicity in biological systems .
Radiopharmaceuticals
DOTA is widely utilized in the development of radiopharmaceuticals for targeted cancer therapy. The compound can be conjugated with various radioisotopes such as and , allowing for targeted delivery of radiation to tumor sites.
Radioisotope | Application | Study Reference |
---|---|---|
PET imaging | De León-Rodríguez & Kovacs (2008) | |
Targeted radiotherapy | Clinical trials on Lu-DOTA conjugates |
Bioconjugation
Tri-tert-butyl DOTA serves as an effective reagent for bioconjugation processes. It can be attached to peptides or proteins through its carboxyl groups, facilitating the development of targeted therapeutics.
Example Application : The coupling of DOTA to peptides enhances their pharmacokinetic properties and allows for specific targeting of cancer cells. Research indicates that this method improves the therapeutic index of peptide-based drugs significantly .
Data Tables
The synthesis of Tri-tert-butyl DOTA involves several steps, typically starting from 1,4,7,10-tetraazacyclododecane. The stability of this compound under physiological conditions makes it particularly suitable for medical applications.
Mechanism of Action
The mechanism of action of DO3A-t-Bu-ester and its derivatives involves the formation of stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate. This chelation enhances the solubility and stability of the metal ions, making them suitable for various applications, including imaging and therapy .
Comparison with Similar Compounds
Key Properties
- Molecular formula : C26H50N4O6 (free base); molecular weight: ~514 g/mol.
- Hydrobromide salt : C26H51BrN4O6 (MW: 595.61 g/mol) .
- Storage : Typically stored at -20°C as a crystalline powder .
Structural and Functional Comparison
Stability and Chelation Properties
- DOTA : Superior stability for Gd(III) and lanthanides due to four coordinating arms. Ideal for long-circulating agents .
- DO3A-t-Bu : Deprotection yields DO3A, which forms less stable complexes than DOTA but allows tailored pharmacokinetics .
- DTPA : Linear structure results in lower kinetic stability; replaced by macrocycles in clinical use .
Functionalization and Modifications
- DO3A-t-Bu : The free NH at the 10th position enables conjugation to targeting vectors (e.g., peptides, antibodies) . Examples include:
- DOTA : Full substitution limits conjugation sites; modifications often require orthogonal protecting groups .
Physicochemical Properties
Property | DO3A-t-Bu | DOTA | DTPA |
---|---|---|---|
Molecular Weight (g/mol) | 514 (free base) | 404.38 | 393.35 |
Solubility | Organic solvents | Aqueous | Aqueous |
Lipophilicity | High (tert-butyl) | Low | Low |
MRI Contrast Agents
- DO3A-t-Bu derivatives, after deprotection, complex gadolinium for T1-weighted imaging. The tert-butyl esters improve synthetic flexibility but require acidic deprotection .
- DOTA-Gd complexes exhibit longer circulation times, making them suitable for angiography .
Radiopharmaceuticals
- <sup>68</sup>Ga-Labeling : DO3A-t-Bu derivatives are used in PET tracers (e.g., [<sup>68</sup>Ga]Ga-DOTAGA-FAPi) for tumor targeting .
- <sup>177</sup>Lu-Labeling : DOTA is preferred for therapeutic radionuclides due to higher stability .
Hyperpolarized Agents
DO3A-t-Bu precursors enable <sup>19</sup>F MRI probes with enhanced signal-to-noise ratios via hyperpolarization techniques .
Biological Activity
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate (often referred to as t-Bu-DO3A) is a macrocyclic compound widely studied for its biological activity and potential applications in medical imaging and therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H52N4O8
- Molecular Weight : 572.73 g/mol
- CAS Number : 137076-54-1
- Purity : Typically >97% .
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate serves primarily as a chelating agent for metal ions such as gadolinium. Its structure allows it to form stable complexes that enhance the efficacy of gadolinium in magnetic resonance imaging (MRI) applications. The compound's ability to modulate the relaxivity of gadolinium ions is crucial for improving contrast in MRI scans .
2. In Vitro Studies
In vitro studies have demonstrated that t-Bu-DO3A complexes exhibit significant anti-inflammatory properties. For instance:
- Cell Viability Assays : Various concentrations (1 to 100 μM) of t-Bu-DO3A were tested on different cell lines. Results indicated that the compound did not exhibit cytotoxicity at lower concentrations while effectively reducing inflammation markers in higher concentrations .
- Free Radical Scavenging Activity : The compound has been shown to scavenge free radicals effectively in DPPH and ABTS assays, indicating its potential antioxidant properties .
3. In Vivo Studies
In vivo evaluations have focused on the anti-inflammatory effects of t-Bu-DO3A:
- Animal Models : Studies using lipopolysaccharide (LPS)-induced inflammation models have shown that administration of t-Bu-DO3A significantly reduces nitric oxide production and inhibits inducible nitric oxide synthase (iNOS) activity .
- MRI Applications : The stability of gadolinium-t-Bu-DO3A complexes under physiological conditions has been confirmed through various studies, making them suitable for clinical applications in MRI diagnostics .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3AtBu)?
The compound is typically synthesized via nucleophilic substitution reactions. A widely cited method involves reacting cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate in the presence of sodium acetate in anhydrous N,N-dimethylacetamide (DMA) under inert argon atmosphere, achieving yields of 73–87% . Key steps include:
- Alkylation : Cyclen undergoes stepwise alkylation with tert-butyl bromoacetate.
- Workup : Acidic hydrolysis removes protecting groups, followed by purification via column chromatography.
- Characterization : Confirmed by LC-MS, / NMR, and HRMS .
Q. How is the purity and structural integrity of DO3AtBu validated in academic research?
Analytical validation employs:
- Chromatography : LC-MS for molecular weight confirmation and purity assessment.
- NMR spectroscopy : , , COSY, HSQC, and HMBC to resolve stereochemistry and confirm tert-butyl and acetate group positioning .
- Elemental analysis : HRMS to verify the molecular formula (e.g., , [M+H]+: 515.3809) .
Q. What are the primary applications of DO3AtBu in coordination chemistry?
DO3AtBu serves as a precursor for synthesizing lanthanide(III) complexes (e.g., Gd, Eu) for MRI contrast agents or optical probes. The tert-butyl groups protect carboxylates during functionalization, enabling post-synthetic modifications .
Advanced Research Questions
Q. How can reaction yields be optimized for DO3AtBu synthesis when inconsistencies arise?
Yield discrepancies (e.g., 73% vs. 87% in similar protocols ) often stem from:
- Reaction atmosphere : Strict inert conditions (argon) minimize oxidation side products.
- Stoichiometry : Excess tert-butyl bromoacetate (2–3 eq. per amine) ensures complete alkylation.
- Temperature control : Gradual warming from 0°C to room temperature avoids exothermic side reactions.
- Purification : Use of silica gel chromatography with gradient elution (hexane/ethyl acetate) improves recovery .
Q. How do researchers resolve contradictions in NMR and LC-MS data during structural characterization?
Discrepancies between NMR (e.g., missing tert-butyl peaks) and LC-MS (correct molecular ion) may indicate:
- Residual solvents : Drying under high vacuum or deuterated solvent exchange resolves artifactual NMR signals.
- Tautomerism : pH-dependent equilibria in solution (e.g., protonated vs. deprotonated amines) require - HMBC for clarification .
- Complementary techniques : Pair -DEPTO NMR with HSQC to assign overlapping carbon signals .
Q. What strategies are employed to functionalize DO3AtBu for targeted imaging probes?
Advanced modifications include:
- Michael addition : Alkylation with acrylamido esters to introduce bioorthogonal handles (e.g., benzyl esters) .
- Silylation : Grafting trimethoxysilyl groups for surface immobilization on silica-based substrates (e.g., nanoparticles) .
- Click chemistry : Azide-alkyne cycloaddition with DBCO-PEG conjugates for biocompatibility enhancement .
Q. How do researchers address stability challenges in DO3AtBu-derived complexes under physiological conditions?
Properties
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVTLJFPDOJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459679 | |
Record name | DO3A-t-Bu-ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122555-91-3 | |
Record name | DO3A-t-Bu-ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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